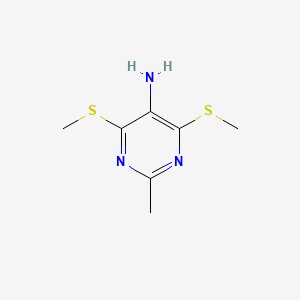
1,3,3-Trimethyl-3H-indol-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,3-Trimethyl-3H-indol-1-ium iodide is a quaternary ammonium salt derived from indole. It is known for its unique structural properties and is widely used in various scientific and industrial applications. The compound is characterized by the presence of a positively charged nitrogen atom within the indole ring, which is balanced by an iodide anion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3,3-Trimethyl-3H-indol-1-ium iodide can be synthesized through the alkylation of 2,3,3-trimethylindolenine with an alkyl iodide. The reaction typically involves heating the reactants in a suitable solvent such as chloroform or methanol under reflux conditions for several hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1,3,3-Trimethyl-3H-indol-1-ium iodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding N-oxides or reduction to yield the parent indole compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in solvents like methanol or ethanol.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products:
Substitution Products: Various substituted indolium salts.
Oxidation Products: Indolium N-oxides.
Reduction Products: 2,3,3-Trimethylindolenine.
Aplicaciones Científicas De Investigación
1,3,3-Trimethyl-3H-indol-1-ium iodide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Employed in the development of fluorescent probes for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3,3-Trimethyl-3H-indol-1-ium iodide involves its interaction with various molecular targets. The positively charged nitrogen atom allows it to interact with negatively charged biomolecules, facilitating its use in imaging and diagnostic applications. The compound can also participate in electron transfer reactions, making it useful in redox chemistry .
Comparación Con Compuestos Similares
1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium iodide: Similar structure but with an ethyl group instead of a methyl group.
1,2,3,3-Tetramethyl-3H-indolium iodide: Contains an additional methyl group on the nitrogen atom.
Uniqueness: 1,3,3-Trimethyl-3H-indol-1-ium iodide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to form stable salts and participate in a variety of chemical reactions makes it a versatile compound in both research and industrial applications .
Propiedades
Número CAS |
133366-65-1 |
|---|---|
Fórmula molecular |
C11H14IN |
Peso molecular |
287.14 g/mol |
Nombre IUPAC |
1,3,3-trimethylindol-1-ium;iodide |
InChI |
InChI=1S/C11H14N.HI/c1-11(2)8-12(3)10-7-5-4-6-9(10)11;/h4-8H,1-3H3;1H/q+1;/p-1 |
Clave InChI |
UFUQMTGZURVZBW-UHFFFAOYSA-M |
SMILES canónico |
CC1(C=[N+](C2=CC=CC=C21)C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9,9-Dimethyl-4,4,7-triphenyl-1,3,6-trithia-8-azaspiro[4.4]non-7-ene](/img/structure/B14268581.png)
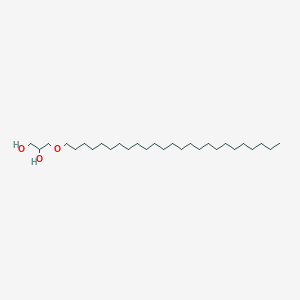
![{5-[(Benzyloxy)methyl]-1,3-phenylene}dimethanol](/img/structure/B14268589.png)

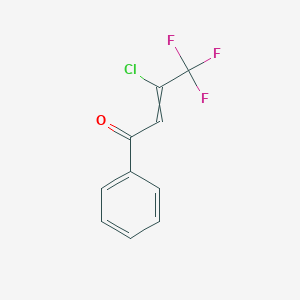
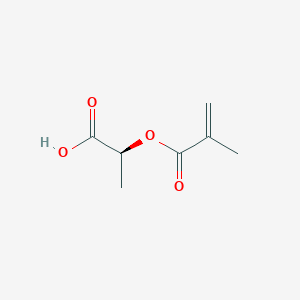
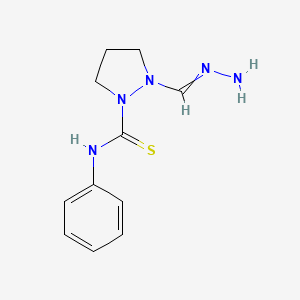
![Cyclohexene, 1-bromo-2-[(1-methylethyl)seleno]-](/img/structure/B14268629.png)
![L-Glutamic acid, N-[carboxy(2-nitrophenyl)methyl]-](/img/structure/B14268639.png)
![3-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]prop-2-enal](/img/structure/B14268641.png)
